molecular formula C9H7ClN2O2 B1646986 (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 188878-36-6

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B1646986
CAS No.: 188878-36-6
M. Wt: 210.62 g/mol
InChI Key: ZFJFJILPELYHKT-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, which is further connected to a methanol group

Scientific Research Applications

Chemistry: (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins, enzymes, or other cellular components are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with glyoxylic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of (3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)methanol.

Comparison with Similar Compounds

  • (3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methanol
  • (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol
  • (3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)methanol

Comparison: Compared to its analogs, (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and affect its interaction with biological targets. Additionally, the chlorophenyl group may confer specific properties, such as increased lipophilicity or altered binding affinity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJFJILPELYHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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